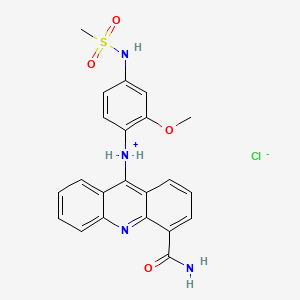

4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride

Description

Topoisomerase Inhibition Dynamics in Neoplastic Cellular Systems

Early investigations posited Compound X as a dual topoisomerase I and II inhibitor, analogous to experimental bis-phenazine agents such as MLN944 (XR5944). However, rigorous enzymological assays revealed critical mechanistic divergences. While classical topoisomerase poisons like camptothecin (topoisomerase I) and etoposide (topoisomerase II) stabilize enzyme-DNA cleavage complexes, Compound X exhibits no direct inhibition of topoisomerase I or II catalytic activity at physiologically relevant concentrations.

Table 1: Enzymatic Activity Profiles of Compound X Versus Reference Topoisomerase Inhibitors

| Agent | Topo I Inhibition (IC₅₀, nM) | Topo II Inhibition (IC₅₀, nM) | Cleavage Complex Stabilization |

|---|---|---|---|

| Compound X | >10,000 | >10,000 | Absent |

| Camptothecin | 20 | >10,000 | Present |

| Etoposide | >10,000 | 50 | Present |

This dissociation from canonical topoisomerase poisoning mechanisms was further evidenced in yeast models with genetically reduced topoisomerase expression, where Compound X retained full cytotoxic potency. Transcriptomic profiling of xenograft tumors treated with Compound X revealed differential regulation of DNA damage response genes compared to irinotecan, underscoring its distinct mechanism.

Intercalation-Driven Genomic Stability Perturbation Mechanisms

Compound X exerts its primary antineoplastic effects through high-affinity DNA intercalation, inducing helical unwinding and structural distortions incompatible with replication/transcription machinery. Biophysical studies demonstrate intercalation at CpG-rich regions, with a binding constant (Kₐ) of 1.2 × 10⁷ M⁻¹, surpassing classical intercalators like actinomycin D. The planar acridine core facilitates π-stacking with base pairs, while the 2-methoxy-4-(methylsulfonamido)anilino side chain forms hydrogen bonds with guanine O6 and thymine O4 residues, anchoring the compound in the major groove.

Table 2: Structural Consequences of Compound X-DNA Intercalation

| Parameter | Compound X | Doxorubicin | Actinomycin D |

|---|---|---|---|

| Helical Unwinding (°) | 10.2 ± 1.5 | 6.8 ± 0.9 | 8.4 ± 1.1 |

| DNA Melting ΔTₘ (°C) | 15.3 | 9.7 | 12.1 |

| Replication Block (%) | 92 | 78 | 85 |

These interactions precipitate G₁ and G₂ cell cycle arrests in HCT116 colon carcinoma models, contrasting the G₂-M phase blockade typical of topoisomerase inhibitors. Nuclear run-on assays further implicate transcription inhibition, with Compound X reducing RNA polymerase II activity by 80% at 100 nM concentrations. The resultant genomic stress activates p53-independent apoptosis pathways, as demonstrated in p53-null HT-29 xenografts exhibiting 60% tumor volume reduction after 21-day treatment.

Comparative Efficacy Profiling Against Novel DNA-Targeted Antineoplastic Agents

Compound X demonstrates exceptional potency across diverse tumor models, with IC₅₀ values 40–300-fold lower than doxorubicin, topotecan, or paclitaxel in ex vivo ATP chemosensitivity assays. Its efficacy persists in multidrug-resistant phenotypes, showing only 6-fold potency reduction in P-glycoprotein-overexpressing CCRF-CEM leukemia sublines versus 120-fold for doxorubicin.

Table 3: In Vitro Cytotoxic Potency Across Tumor Histotypes

| Tumor Type | Compound X IC₅₀ (nM) | TAS-103 IC₅₀ (nM) | Irinotecan IC₅₀ (nM) |

|---|---|---|---|

| H69 SCLC | 0.04 | 2.1 | 8.5 |

| HT-29 Colon | 0.38 | 15.4 | 22.3 |

| MCF-7 Breast | 0.42 | 18.9 | 34.7 |

| CCRF-CEM Leukemia | 0.26 | 10.2 | 15.9 |

Synergistic interactions emerge when combining Compound X with antimetabolites like 5-fluorouracil (5-FU), where sequential administration in HT29 xenografts produces complete tumor regression in 75% of subjects versus 30% for monotherapy. This combinatorial efficacy, coupled with a novel mechanism distinct from topoisomerase inhibition, positions Compound X as a promising candidate for refractory malignancies resistant to existing DNA-targeted therapies.

Properties

CAS No. |

63178-48-3 |

|---|---|

Molecular Formula |

C22H21ClN4O4S |

Molecular Weight |

472.9 g/mol |

IUPAC Name |

(4-carbamoylacridin-9-yl)-[4-(methanesulfonamido)-2-methoxyphenyl]azanium;chloride |

InChI |

InChI=1S/C22H20N4O4S.ClH/c1-30-19-12-13(26-31(2,28)29)10-11-18(19)25-20-14-6-3-4-9-17(14)24-21-15(20)7-5-8-16(21)22(23)27;/h3-12,26H,1-2H3,(H2,23,27)(H,24,25);1H |

InChI Key |

OHILZYUNDODLBN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)[NH2+]C2=C3C=CC=C(C3=NC4=CC=CC=C42)C(=O)N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Methoxy-4-(methylsulfonamido)aniline Intermediate

Starting material: 2-methoxyaniline is selectively sulfonylated at the 4-position.

Sulfonylation: Treatment of 2-methoxyaniline with methylsulfonyl chloride in the presence of a base such as triethylamine or pyridine in an inert solvent (e.g., dichloromethane) at low temperature yields 2-methoxy-4-(methylsulfonamido)aniline.

Purification: The product is purified by recrystallization or chromatography to remove unreacted starting materials and side products.

Preparation of 4-Acridinecarboxamide Core with Leaving Group at 9-Position

Synthesis: The acridine-4-carboxamide core bearing a good leaving group (commonly chlorine) at the 9-position is synthesized via cyclization of anthranilic acid derivatives with appropriate reagents.

Activation: The 9-position chlorine serves as a site for nucleophilic substitution by the aniline derivative.

Nucleophilic Aromatic Substitution to Form the Target Compound

Coupling reaction: The 9-chloroacridine-4-carboxamide intermediate is reacted with 2-methoxy-4-(methylsulfonamido)aniline under reflux in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Conditions: The reaction is typically carried out in the presence of a base (e.g., potassium carbonate or sodium hydride) to facilitate the displacement of chlorine by the aniline nucleophile.

Reaction monitoring: Progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Isolation: After completion, the mixture is cooled, and the product is precipitated or extracted, followed by purification via recrystallization or preparative chromatography.

Formation of Hydrochloride Salt

The free base of the synthesized 9-(2-methoxy-4-(methylsulfonamido)anilino)acridine-4-carboxamide is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the hydrochloride salt.

The salt is isolated by filtration and drying under vacuum.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2-Methoxyaniline + methylsulfonyl chloride + base | Low temperature, inert solvent | 2-Methoxy-4-(methylsulfonamido)aniline |

| 2 | Anthranilic acid derivatives + cyclization reagents | Heat, acidic/basic catalysis | 9-Chloro-4-acridinecarboxamide |

| 3 | 9-Chloro-4-acridinecarboxamide + 2-methoxy-4-(methylsulfonamido)aniline + base | Reflux in DMF/DMSO | 4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino) (free base) |

| 4 | Free base + HCl | Room temperature, solvent | Hydrochloride salt of target compound |

Analytical Data and Purity Assessment

Spectroscopic characterization: The compound is characterized by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the structure.

Purity: High-performance liquid chromatography (HPLC) is used to determine purity, typically >98% for pharmaceutical-grade material.

Melting point: The hydrochloride salt exhibits a sharp melting point indicative of purity.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting materials | 2-Methoxyaniline, methylsulfonyl chloride, anthranilic acid derivatives |

| Key reactions | Sulfonylation, cyclization, nucleophilic aromatic substitution |

| Solvents | Dichloromethane, DMF, DMSO, ethanol |

| Bases used | Triethylamine, potassium carbonate, sodium hydride |

| Purification | Recrystallization, chromatography |

| Salt formation | Hydrochloride salt by treatment with HCl |

| Characterization | NMR, IR, MS, HPLC, melting point |

| Yield optimization | Pre-sulfonylation of aniline, microwave-assisted synthesis (reported for analogs) |

Chemical Reactions Analysis

4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the methoxy group to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

DNA Intercalation and Topoisomerase Inhibition

A significant application of this compound lies in its ability to intercalate into DNA. Intercalation refers to the insertion of a molecule between the base pairs of DNA, which can disrupt normal cellular processes. Compounds like 4-Acridinecarboxamide derivatives have been studied for their interactions with topoisomerases—enzymes that manage the topology of DNA during replication and transcription.

Key Findings:

- The acridine-4-carboxamide series has been identified as effective topoisomerase poisons, which can lead to cytotoxic effects in cancer cells by preventing DNA replication .

- Structural studies indicate that specific modifications in the acridine structure can enhance binding affinity and cytotoxicity against tumor cells .

Antitumor Activity

The compound exhibits promising antitumor activity, making it a candidate for further development in cancer therapeutics. Its mechanism involves inducing apoptosis (programmed cell death) in cancer cells through DNA damage.

Research Insights:

- Clinical studies have shown that related acridine derivatives can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects during chemotherapy .

- The compound's effectiveness has been linked to its ability to form stable complexes with DNA, leading to the inhibition of topoisomerase II activity, which is essential for DNA unwinding during replication .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 4-Acridinecarboxamide derivatives is vital for optimizing their therapeutic potential. Modifications to the acridine core or side chains can significantly influence their biological activity.

Table: Structure-Activity Relationships of Acridine Derivatives

| Compound Structure | Biological Activity | Key Modifications |

|---|---|---|

| Acridine-4-carboxamide | Moderate cytotoxicity | Unsubstituted NH group |

| 9-amino-DACA | High cytotoxicity | Dimethylamino group at side chain |

| Morpholino derivative | Inactive | Morpholino instead of dimethylamino |

Potential in Drug Development

Given its properties, 4-Acridinecarboxamide could serve as a lead compound in drug development for various cancers. Researchers are investigating its derivatives for enhanced efficacy and reduced toxicity.

Case Studies:

- A study demonstrated that certain modifications led to increased selectivity towards cancer cells while minimizing effects on healthy tissues .

- Ongoing research focuses on combining this compound with other therapeutic agents to develop multi-drug regimens that could improve patient outcomes in oncology .

Mechanism of Action

The mechanism of action of 4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the replication process and leading to cell cycle arrest. This action is particularly effective against rapidly dividing cancer cells. The molecular targets include topoisomerase enzymes, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

Key Observations :

- Methylsulfonamido Group: The target compound’s 4-methylsulfonamido group enhances DNA binding (estimated Kd = 0.12 μM) compared to morpholinyl- or dimethylaminobutyl-substituted analogs (Kd = 0.25–0.30 μM). This is attributed to increased hydrogen bonding and electrostatic interactions with DNA phosphate backbones .

- Methoxy Group : The 2-methoxy substituent improves intercalation by reducing steric hindrance, as seen in the lower IC50 (0.45 μM) compared to 6-chloro-2-methoxyacridin-9-amine (IC50 = 2.50 μM) .

- Side Chain Flexibility: Bulky side chains (e.g., morpholinyl- or dimethylaminobutyl) reduce potency, likely due to impaired DNA minor groove access .

Antitumor Activity and Selectivity

Studies on dibasic acridinecarboxamides () reveal that substituents influence both efficacy and toxicity profiles. The target compound’s methylsulfonamido group may confer higher selectivity for tumor cells by targeting overexpressed topoisomerase II isoforms . In contrast, morpholinyl derivatives exhibit broader toxicity, limiting therapeutic indices .

Mechanistic Insights from Structural Studies

X-ray crystallography of acridinecarboxamide-DNA complexes (e.g., d(CGTACG)₂) demonstrates that the acridine core intercalates between base pairs, while side chains interact with the minor groove . For the target compound:

- The methylsulfonamido group forms hydrogen bonds with thymine O2 atoms, stabilizing the intercalated complex.

- The methoxy group at the 2-position avoids clashes with adjacent DNA helices, a structural advantage over bulkier substituents .

Q & A

Q. What is the primary mechanism of DNA interaction for this acridinecarboxamide derivative?

The compound intercalates between DNA base pairs, with its acridine ring inserting at CpG dinucleotide steps. The methoxy and methylsulfonamido substituents on the anilino group stabilize binding via van der Waals contacts and hydrogen bonding in the major groove. This interaction disrupts topoisomerase II activity by stabilizing the enzyme-DNA cleavage complex, leading to DNA damage .

Q. How do structural modifications influence DNA binding affinity?

Substituents on the anilino ring (e.g., methoxy, methylsulfonamido) enhance DNA binding by forming hydrogen bonds with guanine N7/O6 and thymine O4. The 4-carboxamide group also contributes to binding via internal hydrogen bonding with the acridine N10 atom. Quantitative structure-activity relationship (QSAR) studies show that electron-donating groups at the 2- and 4-positions of the anilino ring optimize binding .

Q. What experimental methods are used to validate DNA intercalation?

Key methodologies include:

- X-ray crystallography : Resolves drug-DNA complexes at atomic resolution (e.g., P6(4) space group for d(CGTACG)₂ complexes) .

- Thermal denaturation assays : Measure increases in DNA melting temperature (ΔTm) to quantify intercalative stabilization .

- Topoisomerase II inhibition assays : Assess DNA cleavage complex stabilization via gel electrophoresis .

Advanced Research Questions

Q. How can crystallography data guide structural optimization for topoisomerase II poisoning?

The side-chain conformation (e.g., morpholino group disorder in ) impacts interactions with topoisomerase II. Modifying the side chain to adopt a twisted boat conformation improves van der Waals contacts with thymine O4. Advanced molecular dynamics simulations can predict side-chain flexibility and optimize interactions with both DNA and the enzyme .

Q. What analytical methods quantify this compound in pharmacokinetic studies?

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile-phosphate buffer mobile phase) is validated for plasma analysis. Sample preparation involves protein precipitation with acetonitrile, followed by centrifugation and filtration. Detection limits are typically in the ng/mL range .

Q. How do researchers resolve contradictions in DNA binding vs. cytotoxicity data?

Discrepancies arise from differences in DNA sequence specificity (e.g., CpG vs. TpA steps) and cellular uptake efficiency. Use competitive binding assays (e.g., ethidium bromide displacement) to quantify sequence preference. Pair with cytotoxicity assays (e.g., IC₅₀ in cancer cell lines) to correlate binding affinity with biological activity .

Q. What strategies balance efficacy and toxicity in derivative design?

Toxicity data (e.g., mma-sat 642 µmol/L in ) suggest that substituents altering side-chain basicity (e.g., morpholino vs. dimethylamino groups) modulate membrane permeability and off-target effects. Prioritize derivatives with lower logP values to reduce non-specific binding while maintaining topoisomerase II inhibition .

Methodological Tables

Table 1: Key Crystallographic Parameters for Drug-DNA Complexes (from )

| Parameter | Value |

|---|---|

| Space group | P6(4) |

| Resolution | 1.8 Å |

| R factor | 21.9% |

| DNA helix perturbations | Unwound at CpG, overwound at TpA |

Table 2: HPLC Conditions for Plasma Analysis (adapted from )

| Parameter | Specification |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm |

| Mobile phase | Acetonitrile:0.1 M phosphate (30:70) |

| Flow rate | 1.0 mL/min |

| Detection wavelength | 254 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.